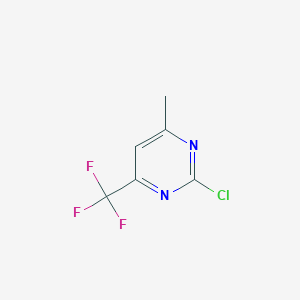

2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-4-methyl-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2/c1-3-2-4(6(8,9)10)12-5(7)11-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHJYYMZHEQUQLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20600561 | |

| Record name | 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

241164-09-0 | |

| Record name | 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-methyl-6-(trifluoromethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine, a crucial building block in the development of novel agrochemicals and pharmaceuticals. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles, experimental protocols, and critical parameters involved in this synthesis. We will explore a robust and widely employed two-step synthetic route, commencing with the cyclocondensation of a trifluoromethyl-containing β-dicarbonyl compound with urea to form a key pyrimidin-2-ol intermediate, followed by a deoxychlorination reaction. This guide emphasizes the causality behind experimental choices, provides detailed, step-by-step methodologies, and is grounded in authoritative scientific literature.

Introduction: The Significance of Trifluoromethylated Pyrimidines

The introduction of a trifluoromethyl (-CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal and agricultural chemistry. The unique properties of the -CF3 group, such as its high electronegativity, metabolic stability, and lipophilicity, can profoundly and often beneficially alter the biological activity of a parent molecule. The pyrimidine ring, a privileged scaffold, is a common feature in a vast array of bioactive compounds, including antiviral, anticancer, and antifungal agents. Consequently, the synthesis of pyrimidine derivatives bearing a trifluoromethyl substituent, such as this compound, is of paramount importance for the discovery and development of new chemical entities with enhanced efficacy and optimized pharmacokinetic profiles.

The title compound serves as a versatile intermediate, with the chloro substituent at the 2-position acting as a convenient leaving group for nucleophilic substitution, allowing for the introduction of a wide range of functional groups to generate diverse libraries of novel compounds for biological screening.

Strategic Overview of the Synthetic Pathway

The most common and efficient synthesis of this compound is a two-step process. This strategy is predicated on the initial construction of the pyrimidine ring system, followed by the introduction of the chloro group.

Step 1: Cyclocondensation to form 4-methyl-6-(trifluoromethyl)pyrimidin-2-ol. This step involves the reaction of a suitable trifluoromethyl-β-dicarbonyl compound with urea. The choice of the β-dicarbonyl starting material is critical and influences the reaction conditions.

Step 2: Chlorination of 4-methyl-6-(trifluoromethyl)pyrimidin-2-ol. The hydroxyl group of the pyrimidin-2-ol intermediate is then replaced with a chlorine atom, typically using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Caption: Overall synthetic workflow.

Detailed Synthesis Protocols and Mechanistic Insights

Step 1: Synthesis of 4-methyl-6-(trifluoromethyl)pyrimidin-2-ol

The formation of the pyrimidine ring is achieved through the condensation of a 1,3-dicarbonyl compound with urea. The mechanism generally proceeds via initial nucleophilic attack of a urea nitrogen onto one of the carbonyl carbons, followed by a series of condensation and cyclization steps.

A common and effective starting material for this synthesis is 1,1,1-trifluoro-2,4-pentanedione.

3.1.1. Experimental Protocol: Condensation of 1,1,1-Trifluoro-2,4-pentanedione with Urea

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (grams) |

| 1,1,1-Trifluoro-2,4-pentanedione | 154.09 | 1.0 | 154.09 |

| Urea | 60.06 | 1.2 | 72.07 |

| Ethanol | 46.07 | - | 500 mL |

| Concentrated Sulfuric Acid | 98.08 | catalytic | ~2 mL |

Procedure:

-

To a 1-liter round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,1,1-trifluoro-2,4-pentanedione (154.09 g, 1.0 mol) and urea (72.07 g, 1.2 mol).

-

Add 500 mL of absolute ethanol to the flask and stir the mixture to form a suspension.

-

Carefully add concentrated sulfuric acid (approximately 2 mL) dropwise to the stirred mixture.

-

Heat the reaction mixture to reflux and maintain reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling.

-

If a precipitate has formed, collect the solid by vacuum filtration and wash it with cold ethanol.

-

If no precipitate forms, reduce the volume of the solvent under reduced pressure. The resulting solid can then be collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or water to yield 4-methyl-6-(trifluoromethyl)pyrimidin-2-ol as a crystalline solid.

Expected Yield: 80-90%

Causality and Experimental Choices:

-

Excess Urea: A slight excess of urea is used to ensure the complete consumption of the more expensive β-dicarbonyl starting material.

-

Acid Catalyst: The reaction is catalyzed by a strong acid, such as sulfuric acid, which protonates a carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack by urea.

-

Reflux Conditions: Heating the reaction to reflux in ethanol provides the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate.

3.1.2. Mechanistic Overview of Pyrimidine Formation

Caption: Simplified mechanism of pyrimidine formation.

Step 2: Chlorination of 4-methyl-6-(trifluoromethyl)pyrimidin-2-ol

The conversion of the pyrimidin-2-ol to the 2-chloro derivative is a crucial step that activates the pyrimidine ring for further functionalization. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. The reaction can be performed neat or in the presence of a high-boiling solvent and often includes a tertiary amine base.

3.2.1. Experimental Protocol: Chlorination with Phosphorus Oxychloride

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (grams/mL) |

| 4-methyl-6-(trifluoromethyl)pyrimidin-2-ol | 178.11 | 1.0 | 178.11 g |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 3.0 | 459.99 g (277.1 mL) |

| N,N-Dimethylaniline | 121.18 | 1.1 | 133.30 g (140.3 mL) |

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a trap (to neutralize evolved HCl), and a dropping funnel, place 4-methyl-6-(trifluoromethyl)pyrimidin-2-ol (178.11 g, 1.0 mol).

-

Carefully add phosphorus oxychloride (277.1 mL, 3.0 mol) to the flask.

-

With stirring, slowly add N,N-dimethylaniline (140.3 mL, 1.1 mol) dropwise from the dropping funnel. The addition is exothermic, and the rate of addition should be controlled to maintain a manageable reaction temperature.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 105-110 °C) and maintain reflux for 3-5 hours. Monitor the reaction by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a large beaker within a fume hood. This quenching step is highly exothermic and will generate HCl gas.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or other suitable base until the pH is approximately 7-8.

-

Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 200 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by vacuum distillation.

Expected Yield: 75-85%

Causality and Experimental Choices:

-

Excess POCl₃: Phosphorus oxychloride often serves as both the reagent and the solvent. An excess ensures the reaction goes to completion.

-

Tertiary Amine Base: A base such as N,N-dimethylaniline is used to scavenge the HCl produced during the reaction, driving the equilibrium towards the product. It also facilitates the formation of a more reactive intermediate.

-

Reflux Conditions: The high temperature is necessary to overcome the activation energy for the chlorination reaction.

-

Careful Quenching: The quenching of excess POCl₃ with water is a highly exothermic and hazardous procedure that must be performed with extreme caution. The reaction produces phosphoric acid and hydrochloric acid.

3.2.2. Mechanistic Overview of Deoxychlorination

The mechanism of chlorination with POCl₃ involves the initial formation of a phosphate ester intermediate from the pyrimidin-2-ol. This intermediate is then susceptible to nucleophilic attack by a chloride ion, leading to the displacement of the phosphate group and the formation of the 2-chloropyrimidine.

Caption: Simplified mechanism of chlorination.

Purification and Characterization

Purification:

-

4-methyl-6-(trifluoromethyl)pyrimidin-2-ol: The intermediate is typically a solid and can be effectively purified by recrystallization from solvents like ethanol, water, or ethanol/water mixtures.

-

This compound: The final product is often a liquid or a low-melting solid and is best purified by vacuum distillation to remove non-volatile impurities.

Characterization:

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect signals for the methyl group protons and the pyrimidine ring proton.

-

¹³C NMR: Expect signals for the carbons of the pyrimidine ring, the methyl group, and the trifluoromethyl group (which will appear as a quartet due to C-F coupling).

-

¹⁹F NMR: A singlet corresponding to the trifluoromethyl group is expected.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the product and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

Safety and Handling Precautions

The synthesis of this compound involves the use of hazardous materials, and all experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

1,1,1-Trifluoro-2,4-pentanedione: This is a flammable liquid and should be handled with care, away from ignition sources.[1] It is harmful if swallowed, in contact with skin, or if inhaled.[1]

-

Phosphorus Oxychloride (POCl₃): This is a highly corrosive and toxic substance that reacts violently with water.[2][3][4] It can cause severe burns to the skin, eyes, and respiratory tract.[2][5] All handling must be done in a fume hood, and appropriate gloves, eye protection, and a lab coat must be worn.[2][3] Quenching of POCl₃ should be done slowly and cautiously with ice.[4]

-

Concentrated Sulfuric Acid: A strong corrosive acid.

-

N,N-Dimethylaniline: A toxic and combustible liquid.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

The two-step synthesis of this compound from 1,1,1-trifluoro-2,4-pentanedione and urea, followed by chlorination with phosphorus oxychloride, represents a reliable and scalable method for the production of this valuable synthetic intermediate. A thorough understanding of the reaction mechanisms, careful control of reaction conditions, and strict adherence to safety protocols are essential for the successful and safe execution of this synthesis. This guide provides the necessary foundational knowledge and practical insights to empower researchers in their efforts to synthesize novel trifluoromethylated pyrimidine derivatives for a wide range of applications.

References

-

Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]

-

Phosphorus oxychloride. (n.d.). Lanxess. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine (CAS No. 241164-09-0). As a key intermediate in the synthesis of agrochemicals and pharmaceuticals, a thorough understanding of its properties is crucial for reaction optimization, process development, and safety management. This document synthesizes available data on its structural, physical, and chemical characteristics, including spectral analysis, and provides insights into its reactivity and stability.

Introduction

This compound is a halogenated pyrimidine derivative of significant interest in synthetic chemistry. The presence of a trifluoromethyl group imparts unique electronic properties and can enhance the biological activity of molecules into which this scaffold is incorporated. The chloro substituent at the 2-position serves as a versatile handle for nucleophilic substitution reactions, making it a valuable building block for the synthesis of a diverse range of substituted pyrimidines. This guide aims to provide a detailed repository of its physicochemical properties to support its application in research and development.

Molecular and Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 241164-09-0 | [1][2] |

| Molecular Formula | C₆H₄ClF₃N₂ | [1] |

| Molecular Weight | 196.56 g/mol | [1] |

| Appearance | Liquid or Solid | [2] |

| Density | 1.4 ± 0.1 g/cm³ | [3] |

| Calculated XLogP3 | 2.5 | [3] |

| Refractive Index | 1.452 | [3] |

| Flash Point | 84.8 ± 25.9 °C | [3] |

Spectral Data and Characterization

Detailed spectral analysis is fundamental for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals: a singlet for the methyl protons and a singlet for the pyrimidine ring proton. A reported spectrum shows signals at:

-

δ 7.46 ppm (s, 1H, pyrimidine C-H)

-

δ 2.67 ppm (s, 3H, -CH₃)[4]

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. Based on the structure, six distinct carbon signals are expected.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing trifluoromethyl-containing compounds. A single sharp resonance is expected for the -CF₃ group. A reported spectrum shows a signal at:

-

δ 6.78 ppm (s, 3F, -CF₃)[4]

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak [M]⁺. A reported mass spectrum shows:

-

m/z: 196 [M]⁺[4]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule, including C-H, C=N, C-Cl, and C-F vibrations.

Synthesis and Reactivity

Synthesis

This compound is typically synthesized by the chlorination of the corresponding 4-methyl-6-(trifluoromethyl)pyrimidin-2-ol. A common method involves refluxing the pyrimidin-2-ol with phosphorus oxychloride (POCl₃). One study reported a yield of 76.5% for this reaction.[4]

Caption: Synthesis of this compound.

Reactivity Profile: Nucleophilic Aromatic Substitution

The core reactivity of this compound is dominated by nucleophilic aromatic substitution (SₙAr) at the C2 position. The electron-withdrawing nature of the pyrimidine ring nitrogens and the trifluoromethyl group enhances the electrophilicity of the carbon atom attached to the chlorine, making it susceptible to attack by a wide range of nucleophiles.

Common nucleophiles that can displace the chloride include:

-

Amines (primary and secondary)

-

Alcohols/phenols (alkoxides/phenoxides)

-

Thiols (thiolates)

The general mechanism proceeds via a Meisenheimer complex intermediate.

Caption: General mechanism for nucleophilic substitution.

Stability and Handling

Thermal Stability

Handling and Storage

This compound should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn.[6][7][8] It is recommended to store the compound in a tightly sealed container in a cool, dry place.[6][8]

Safety Information

Based on available safety data, this compound is classified with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols

Determination of Melting Point (for solid form)

A standard method for determining the melting point is using a calibrated Differential Scanning Calorimeter (DSC).

Protocol:

-

Accurately weigh 1-3 mg of the sample into an aluminum DSC pan.

-

Seal the pan hermetically.

-

Place the pan in the DSC instrument.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

The melting point is determined as the onset or peak of the endothermic melting transition.

Caption: Workflow for Melting Point Determination by DSC.

Determination of Solubility

The solubility can be determined in various solvents using the shake-flask method.

Protocol:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Filter the suspension to remove the undissolved solid.

-

Determine the concentration of the solute in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve with known concentrations of the compound to quantify the solubility.

Conclusion

This compound is a valuable and reactive intermediate with a well-defined set of physicochemical properties. Its reactivity is primarily governed by the chloro substituent at the 2-position, which readily undergoes nucleophilic substitution. This guide provides a foundational understanding of its characteristics, which is essential for its effective and safe use in the synthesis of more complex molecules for various applications in the pharmaceutical and agrochemical industries. Further experimental studies are warranted to fill the existing data gaps, particularly concerning its precise melting and boiling points, and detailed solubility profile.

References

Sources

- 1. echemi.com [echemi.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. notes.fluorine1.ru [notes.fluorine1.ru]

- 5. Fluorinated Trimers for Enhancing the Stability and Solubility of Organic Small Molecules Without Spectral Shifts: Ultrastable Ultraviolet Absorbers for Transparent Polyimide Films - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the spectroscopic analysis of 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine (CAS 241164-09-0). This guide emphasizes the principles, methodologies, and data interpretation required for the complete structural elucidation and purity assessment of this key heterocyclic intermediate. While a comprehensive, publicly available dataset for this specific molecule is limited, this guide establishes a robust framework for its characterization based on first principles and data from structurally analogous compounds.

Introduction: The Structural Significance of a Fluorinated Pyrimidine

This compound is a substituted pyrimidine, a class of heterocyclic compounds of immense interest in medicinal chemistry and agrochemical synthesis.[1] The specific arrangement of its functional groups—a reactive chloro group, an electron-donating methyl group, and a strongly electron-withdrawing trifluoromethyl group—creates a unique electronic and steric profile. This profile dictates its utility as a versatile building block.

Accurate and unambiguous structural confirmation is the bedrock of any chemical research or development program. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process. This guide provides not just the expected data but also the causality behind the analytical choices, ensuring a trustworthy and reproducible characterization workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework and the integrity of the crucial trifluoromethyl group.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be simple and diagnostic, revealing the two distinct proton environments in the molecule.

| Predicted Signal | Multiplicity | Chemical Shift (δ) ppm (Predicted) | Assignment | Rationale |

| 1H | Singlet | ~7.5 - 7.8 | C5-H | The lone pyrimidine ring proton is flanked by two nitrogen atoms and adjacent to the electron-withdrawing CF₃ group, leading to a downfield shift. It appears as a singlet as there are no adjacent protons for coupling. |

| 3H | Singlet | ~2.6 - 2.8 | C4-CH₃ | The methyl protons are shielded relative to the aromatic proton and appear as a singlet. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will account for all six unique carbon atoms in the structure. The chemical shifts are heavily influenced by the electronegativity of the substituents and the ring nitrogen atoms.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity (¹JCF) | Assignment | Rationale |

| ~165 - 170 | Singlet | C6-CF₃ | The carbon attached to the highly electronegative CF₃ group and a nitrogen atom is expected to be significantly downfield. |

| ~162 - 166 | Singlet | C2-Cl | The carbon atom bonded to the chlorine and flanked by two nitrogen atoms will also be deshielded and appear downfield. |

| ~158 - 162 | Singlet | C4-CH₃ | The carbon bearing the methyl group. |

| ~118 - 125 | Quartet (~275 Hz) | CF₃ | The carbon of the trifluoromethyl group will appear as a distinct quartet due to strong one-bond coupling with the three fluorine atoms. |

| ~110 - 115 | Singlet | C5-H | The protonated carbon of the pyrimidine ring. |

| ~20 - 25 | Singlet | CH₃ | The methyl carbon, appearing in the typical aliphatic region. |

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is essential for confirming the presence and electronic environment of the trifluoromethyl group.

| Predicted Signal | Multiplicity | Chemical Shift (δ) ppm (Predicted) | Assignment | Rationale |

| 3F | Singlet | ~ -65 to -70 | C6-CF₃ | The three fluorine atoms of the trifluoromethyl group are chemically equivalent and are not coupled to any nearby protons, resulting in a sharp singlet. The chemical shift is characteristic for a CF₃ group on an aromatic ring. |

Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data.

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its good solubilizing power for many organic compounds and its single deuterium lock signal.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for ¹H and ¹³C).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire data with a spectral width of ~16 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire data with a spectral width of ~250 ppm.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

A relaxation delay of 2-5 seconds is recommended. Accumulate several hundred to a few thousand scans due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire data with a spectral width of ~100 ppm centered around -65 ppm.

-

Use a proton-decoupled pulse sequence.

-

A relaxation delay of 2 seconds and 32 scans are typically sufficient.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra using the spectrometer's software.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" that confirms the presence of key functional groups.

Predicted IR Absorption Bands

The IR spectrum of this molecule will be characterized by strong absorptions from the C-F bonds and characteristic vibrations from the aromatic ring.

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Vibrational Mode |

| ~3050 - 3100 | Weak | Aromatic C-H Stretch |

| ~2900 - 3000 | Weak | Methyl C-H Stretch |

| ~1550 - 1600 | Medium | Aromatic C=N Stretch |

| ~1400 - 1500 | Medium | Aromatic C=C Stretch |

| ~1250 - 1350 | Strong | C-F Stretch (Asymmetric) |

| ~1100 - 1200 | Strong | C-F Stretch (Symmetric) |

| ~700 - 800 | Medium-Strong | C-Cl Stretch |

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflection (ATR) is a modern, rapid technique that requires minimal sample preparation.[2]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and performing a background scan.

-

Sample Application: Place a small amount (1-2 mg) of the liquid or solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed for characteristic peaks.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is indispensable for determining the molecular weight of a compound and providing clues to its structure through fragmentation analysis.

Predicted Mass Spectrum (Electron Ionization - EI)

Electron Ionization is a common technique that provides a distinct molecular ion peak and a reproducible fragmentation pattern.

| m/z (Predicted) | Relative Intensity | Assignment | Rationale |

| 196 / 198 | High | [M]⁺ / [M+2]⁺ | The molecular ion. The presence of a single chlorine atom will produce a characteristic isotopic pattern with the [M+2]⁺ peak having approximately one-third the intensity of the [M]⁺ peak. |

| 161 | Medium | [M-Cl]⁺ | Loss of the chlorine atom. |

| 127 | Medium | [M-CF₃]⁺ | Loss of the trifluoromethyl radical. |

| 69 | High | [CF₃]⁺ | The stable trifluoromethyl cation is often a prominent peak. |

Workflow for Structural Confirmation

The logical flow of spectroscopic analysis ensures a comprehensive and efficient characterization of the target molecule.

Caption: Workflow for the complete spectroscopic characterization of the target molecule.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile, thermally stable compounds like the target molecule.

-

Sample Preparation: Prepare a dilute solution (~100 ppm) of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation:

-

Inject 1 µL of the solution into a GC equipped with a standard non-polar column (e.g., DB-5ms).

-

Use a temperature program, for example: hold at 50°C for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

-

-

MS Detection (EI):

-

The column outlet is interfaced with an electron ionization mass spectrometer.

-

Use a standard electron energy of 70 eV.

-

Scan a mass range from m/z 40 to 400.

-

-

Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the compound. Confirm the molecular ion and the characteristic chlorine isotope pattern.

Conclusion: A Framework for Confidence

The structural integrity of this compound can be confidently established through a systematic application of NMR, IR, and MS. This guide provides the expected spectral characteristics and robust, field-proven protocols for their acquisition. By understanding the "why" behind the data—the influence of the chloro, methyl, and trifluoromethyl groups on the spectral output—researchers can move forward with certainty in their synthetic and developmental endeavors.

References

A comprehensive list of references for further reading and verification.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link][1]

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage learning.

- Griffiths, P. R., & de Haseth, J. A. (2007). Fourier Transform Infrared Spectrometry. John Wiley & Sons.

- Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer Science & Business Media.

-

Kazemi, S., et al. (2021). Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy for the analysis of biopharmaceuticals. TrAC Trends in Analytical Chemistry, 143, 116403.[2]

Sources

The Synthesis of 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine: A Comprehensive Technical Guide

Foreword

For the researcher, scientist, and drug development professional, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, fluorinated pyrimidines represent a class of molecules with significant potential in medicinal chemistry and materials science. This guide provides an in-depth exploration of the synthesis of 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine (CAS 241164-09-0), a key building block in the development of advanced chemical entities. We will delve into the strategic considerations behind the chosen synthetic pathways, the intricacies of the reaction mechanisms, and provide detailed, field-proven protocols for its successful preparation. Our focus is not merely on the "how," but more critically, on the "why," to empower researchers with the knowledge to not only replicate but also innovate upon these methodologies.

Strategic Overview of the Synthesis

The synthesis of this compound is most effectively achieved through a robust two-step pathway. This strategy hinges on the initial construction of the pyrimidine core, followed by a targeted chlorination. This approach is favored due to the ready availability of the starting materials and the generally high yields achievable under optimized conditions.

The overall synthetic transformation can be summarized as follows:

Step 1: Synthesis of 4-Trifluoromethyl-6-methylpyrimidine-2-ol

The foundational step in this synthesis is the construction of the pyrimidine ring. This is accomplished through the condensation of 1,1,1-trifluoropentane-2,4-dione with urea. This reaction is a classic example of a cyclocondensation, a powerful tool in heterocyclic chemistry.

Reaction Mechanism

The formation of the pyrimidine ring proceeds through a series of nucleophilic additions and subsequent dehydration steps. The mechanism can be conceptualized as follows:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the amino groups of urea on one of the carbonyl carbons of the dione. This is the rate-determining step and is facilitated by the electrophilicity of the carbonyl carbons.

-

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular nucleophilic attack by the second amino group of the urea moiety on the remaining carbonyl carbon of the dione backbone.

-

Dehydration: The cyclic intermediate then undergoes a series of proton transfers and eliminations of water molecules to form the stable aromatic pyrimidine ring.

The presence of an acid or base catalyst can influence the reaction rate by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon, or by deprotonating the urea, making it a more potent nucleophile.

Experimental Protocol

The following protocol is a synthesis of best practices derived from established methodologies.

Materials:

-

1,1,1-Trifluoropentane-2,4-dione (1.0 eq)

-

Urea (1.0 - 1.5 eq)

-

Alkali catalyst (e.g., Sodium Hydroxide)

-

Solvent: Hydrocarbon/Alcohol mixture (e.g., Toluene/Ethanol)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the hydrocarbon/alcohol solvent mixture.

-

Add urea and the alkali catalyst to the solvent and stir until dissolved.

-

Slowly add 1,1,1-trifluoropentane-2,4-dione to the reaction mixture.

-

Heat the mixture to reflux and maintain for a period of 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is then dissolved in water and acidified with a suitable acid (e.g., HCl) to precipitate the product.

-

The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield 4-trifluoromethyl-6-methylpyrimidine-2-ol.

Quantitative Data

| Parameter | Value/Range | Reference |

| Yield | 75-85% | [1] |

| Reaction Time | 2-6 hours | [1] |

| Temperature | Reflux | [1] |

Step 2: Chlorination of 4-Trifluoromethyl-6-methylpyrimidine-2-ol

The second and final step is the conversion of the hydroxyl group of the pyrimidine intermediate to a chlorine atom. This is a critical transformation that imparts greater reactivity to the molecule, making it a versatile precursor for further synthetic modifications. The reagent of choice for this transformation is phosphorus oxychloride (POCl₃).

Reaction Mechanism

The chlorination of a hydroxypyrimidine with phosphorus oxychloride is a well-established reaction, the mechanism of which is analogous to the Vilsmeier-Haack reaction.[2][3] The key steps are:

-

Formation of a Phosphorylated Intermediate: The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the electrophilic phosphorus atom of POCl₃. This results in the formation of a phosphorylated intermediate and the displacement of a chloride ion.

-

Nucleophilic Attack by Chloride: The displaced chloride ion then acts as a nucleophile and attacks the carbon atom to which the oxygen is attached.

-

Elimination: This is followed by the elimination of a dichlorophosphate group, resulting in the formation of the desired this compound.

The reaction can be catalyzed by the presence of a tertiary amine, which can act as a base to deprotonate the hydroxyl group, making it a more potent nucleophile.

Experimental Protocol

Safety Precaution: Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water.[4][5][6][7][8] This procedure must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

Materials:

-

4-Trifluoromethyl-6-methylpyrimidine-2-ol (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (excess)

-

Acetonitrile (solvent)

Procedure:

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 4-trifluoromethyl-6-methylpyrimidine-2-ol.

-

Add acetonitrile to the flask to dissolve the starting material.

-

Carefully add an excess of phosphorus oxychloride to the reaction mixture.

-

Heat the reaction mixture to a temperature between 80-150 °C and maintain for 2-24 hours.[1] The reaction progress should be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed with caution.

-

Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until the pH is neutral.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography or distillation under reduced pressure to yield pure this compound.

Quantitative Data

| Parameter | Value/Range | Reference |

| Yield | >70% | [1] |

| Reaction Time | 2-24 hours | [1] |

| Temperature | 80-150 °C | [1] |

Conclusion and Future Perspectives

The two-step synthesis of this compound presented in this guide offers a reliable and efficient route to this valuable synthetic intermediate. By understanding the underlying reaction mechanisms and adhering to the detailed experimental protocols, researchers can confidently produce this compound in high yield and purity. The strategic introduction of the trifluoromethyl group and the reactive chloro functionality opens up a vast chemical space for the development of novel pharmaceuticals and advanced materials. Further optimization of reaction conditions, such as the exploration of greener solvents and catalysts, will undoubtedly continue to enhance the efficiency and sustainability of this important synthetic pathway.

References

-

Phosphorus oxychloride - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

-

PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS CAS No. (2015, April 9). Loba Chemie. Retrieved from [Link]

-

Phosphorus Oxychloride | Air Liquide Malaysia. (n.d.). Retrieved from [Link]

-

Vilsmeier-Haack Reaction - NROChemistry. (n.d.). Retrieved from [Link]

-

Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved from [Link]

- CN102911123A - Preparation method of 2-chloro trifluoromethyl pyrimidine compound - Google Patents. (n.d.).

Sources

- 1. CN102911123A - Preparation method of 2-chloro trifluoromethyl pyrimidine compound - Google Patents [patents.google.com]

- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. fishersci.com [fishersci.com]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. lobachemie.com [lobachemie.com]

- 8. my.airliquide.com [my.airliquide.com]

A Technical Guide to Quantum Chemical Calculations for Substituted Trifluoromethylpyrimidines in Drug Discovery

Abstract

The strategic incorporation of the trifluoromethyl (-CF3) group into the pyrimidine scaffold represents a powerful tactic in modern medicinal chemistry, yielding compounds with enhanced metabolic stability, lipophilicity, and target binding affinity.[1][2][3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the application of quantum chemical calculations, particularly Density Functional Theory (DFT), to elucidate the physicochemical properties of substituted trifluoromethylpyrimidines. We will explore the theoretical underpinnings of these computational methods, present a detailed, step-by-step workflow for their execution, and discuss the interpretation of key calculated parameters. The protocols and insights herein are designed to facilitate the rational, in-silico design of novel therapeutic agents.[4][5]

Introduction: The Synergy of the -CF3 Group and the Pyrimidine Core

The pyrimidine nucleus is a foundational heterocyclic scaffold present in a vast array of biologically active molecules, including nucleic acids and numerous FDA-approved drugs.[6] Its derivatives are central to the development of therapeutics across oncology, infectious diseases, and inflammation.[7][8] Concurrently, the trifluoromethyl group has emerged as a "superstar" substituent in drug design.[2][9] Its unique properties, driven by the high electronegativity of fluorine, offer several advantages:

-

Metabolic Stability: The strength of the C-F bond can block metabolic hotspots, increasing the drug's half-life.[2]

-

Enhanced Lipophilicity: The -CF3 group often increases a molecule's lipophilicity, which can improve membrane permeability and cell uptake.[1][10]

-

Modulation of Acidity/Basicity: As a potent electron-withdrawing group, -CF3 can significantly alter the pKa of nearby functionalities, affecting drug-receptor interactions.

-

Binding Affinity: The -CF3 group can engage in unique non-covalent interactions, such as hydrogen bonds and electrostatic interactions, within a protein's binding pocket, potentially increasing binding energy.[11][12]

The combination of these two moieties—trifluoromethyl and pyrimidine—creates a privileged structure class. Understanding the subtle electronic and conformational effects of substitution on this core is paramount for successful drug design. Quantum chemical calculations provide a powerful, cost-effective lens through which to gain this understanding before committing to costly and time-consuming synthesis.[4][13]

Theoretical Foundations: Choosing the Right Computational Tools

Quantum mechanics (QM) calculations solve the Schrödinger equation to describe the electronic structure of a molecule, providing deep insights into its properties and reactivity.[13] For drug-like organic molecules, Density Functional Theory (DFT) offers the best compromise between accuracy and computational cost.[14]

Density Functional Theory (DFT)

DFT is a computational method that determines the properties of a multi-electron system through its electron density, rather than a complex many-electron wavefunction.[14] The accuracy of a DFT calculation is critically dependent on two main components: the exchange-correlation functional and the basis set .[14][15]

-

Exchange-Correlation Functionals: These functionals approximate the complex quantum mechanical interactions between electrons. For organic molecules, hybrid functionals are often the most reliable choice.

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A widely used and well-validated functional that provides a robust description of molecular geometries and electronic properties for a broad range of organic systems.[4][16][17]

-

M06-2X: A meta-hybrid GGA functional that often performs well for non-covalent interactions, which can be important in drug-receptor binding.

-

ωB97X-D: A range-separated hybrid functional that includes empirical dispersion correction, making it suitable for systems where van der Waals interactions are significant.

-

-

Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set dictates the flexibility the calculation has to describe the distribution of electrons around the atoms.

-

Pople-style Basis Sets (e.g., 6-31G(d,p), 6-311+G(d,p)): These are computationally efficient and widely used. The (d,p) notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for describing bonding accurately. The + symbol indicates the addition of diffuse functions, which are crucial for describing anions and the electronic structure of molecules with electronegative atoms like fluorine and oxygen.[4][18] For trifluoromethylpyrimidines, 6-311+G(d,p) is a highly recommended starting point.

-

Correlation-Consistent Basis Sets (e.g., cc-pVDZ, cc-pVTZ): These are systematically improvable basis sets that are generally more accurate but also more computationally demanding.

-

The Computational Workflow: From Structure to Properties

This section provides a detailed, step-by-step protocol for performing quantum chemical calculations on a substituted trifluoromethylpyrimidine. This workflow is generally applicable to most quantum chemistry software packages like Gaussian, ORCA, or PySCF.[4][19]

Step-by-Step Protocol

-

Molecule Construction:

-

Using a molecular builder (e.g., GaussView, Avogadro, RDKit), construct the 3D structure of the desired substituted trifluoromethylpyrimidine.[19]

-

Ensure the initial structure is reasonable, with correct bond orders and stereochemistry. A preliminary "clean-up" using molecular mechanics is often beneficial.

-

-

Geometry Optimization:

-

The primary goal is to find the lowest energy conformation of the molecule. This is the most computationally intensive step.

-

Calculation Setup:

-

Method: DFT (e.g., B3LYP).

-

Basis Set: e.g., 6-311+G(d,p).

-

Task: Geometry Optimization (Opt).

-

Solvation (Optional but Recommended): To mimic biological conditions, an implicit solvent model like the Polarizable Continuum Model (PCM) can be used (e.g., SCRF=(PCM, Solvent=Water)).[20]

-

-

Execution: Submit the calculation. The software will iteratively adjust the positions of the atoms to minimize the total energy of the system until a stationary point on the potential energy surface is found.[15]

-

-

Vibrational Frequency Calculation:

-

This step is critical for two reasons:

-

Verification: To confirm that the optimized geometry corresponds to a true energy minimum, all calculated vibrational frequencies must be real (i.e., not imaginary). An imaginary frequency indicates a transition state.

-

Thermodynamics: The frequencies are used to calculate thermodynamic properties like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

-

Calculation Setup:

-

Use the optimized geometry from the previous step.

-

Method/Basis Set: Same as optimization.

-

Task: Frequency (Freq).

-

-

-

Single-Point Energy and Property Calculation:

-

With the validated minimum-energy structure, perform a final, high-accuracy single-point energy calculation. This is also where key electronic properties are derived.

-

Tasks:

-

Molecular Orbitals (HOMO/LUMO): Analyze the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.[16]

-

Molecular Electrostatic Potential (MEP): Generate an MEP map, which visualizes the charge distribution on the molecule's surface. This is invaluable for identifying regions that are electron-rich (nucleophilic, potential hydrogen bond acceptors) or electron-poor (electrophilic, potential hydrogen bond donors).[16]

-

Atomic Charges: Calculate Mulliken or Natural Bond Orbital (NBO) atomic charges to quantify the charge distribution.[17]

-

Dipole Moment: Calculate the molecular dipole moment, which relates to the molecule's overall polarity.

-

-

Workflow Visualization

The following diagram illustrates the logical flow of the computational protocol.

Caption: Standard workflow for quantum chemical calculations of molecular properties.

Data Interpretation: Translating Numbers into Chemical Insight

The output of a quantum chemical calculation is a set of numbers; the true value lies in their interpretation. For a substituted trifluoromethylpyrimidine, several key parameters provide actionable insights for drug design.

| Parameter | Computational Output | Significance in Drug Design |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital (in eV or Hartrees) | Represents the ability to donate an electron. Higher HOMO energy suggests greater susceptibility to oxidation. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital (in eV or Hartrees) | Represents the ability to accept an electron. Lower LUMO energy suggests greater susceptibility to reduction. |

| HOMO-LUMO Gap | ELUMO - EHOMO | A larger gap implies higher kinetic stability and lower chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.[16] |

| Molecular Electrostatic Potential (MEP) | A 3D map of electrostatic potential on the van der Waals surface | Red regions indicate negative potential (electron-rich, H-bond acceptors, e.g., N atoms in pyrimidine). Blue regions indicate positive potential (electron-poor, H-bond donors). Invaluable for predicting non-covalent interactions with a protein target.[16][17] |

| Dipole Moment | A vector with magnitude (in Debye) and direction | Quantifies the overall polarity of the molecule. This influences solubility, membrane permeability, and potential for dipole-dipole interactions. |

Conclusion and Future Perspectives

Quantum chemical calculations, particularly DFT, are indispensable tools in the modern drug discovery pipeline.[4][5] For substituted trifluoromethylpyrimidines, these methods provide a robust framework for understanding structure-activity relationships at an electronic level. By calculating and interpreting properties like the HOMO-LUMO gap and the molecular electrostatic potential, medicinal chemists can make more informed decisions, prioritizing compounds with desirable electronic features for synthesis and biological testing. This in-silico-first approach not only accelerates the discovery process but also deepens our fundamental understanding of the molecular interactions that drive therapeutic efficacy.

References

-

Abula, A., Xu, Z., Zhu, Z., Peng, C., Chen, Z., Zhu, W., & Aisa, H.A. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling, 60(12), 6242–6250. [Link][11]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link][2][9]

-

ResearchGate. (n.d.). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations | Request PDF. Retrieved from [Link][1]

-

Matos, M. J., & Novás, M. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link][9]

-

Mohamed, H. (2019). Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. Journal of Chemical Reviews, 1(3), 183-232. [Link][16]

-

ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link][12]

-

Reddy, L. V., et al. (2022). Computational modelling and analysis of Pyrimidine analogues as EGFR inhibitor in search of anticancer agents. Biomedicine. [Link][7]

-

ACS Omega. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. [Link]

-

Tsolaki, E., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 26(11), 3236. [Link][8]

-

Asian Journal of Organic Chemistry. (2025). Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. [Link][3]

-

PNAS. (2011). Innate C-H trifluoromethylation of heterocycles. [Link]

-

Journal of Chemical Reviews. (2021). Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. [Link][18]

-

MDPI. (n.d.). Special Issue : Density Functional Theory for Rational Drug Design and the Prediction of Natural Compounds' Bioactivity. Retrieved from [Link][5]

-

PubMed. (2013). Trifluoromethylated heterocycles. [Link]

-

Lee, J. C., et al. (2021). Quantum Chemistry Calculations for Metabolomics: Focus Review. Chemical Reviews, 121(15), 9376–9419. [Link][13]

-

MDPI. (2024). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. [Link][14]

-

Redka, M. O., et al. (2025). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. [Link][10]

-

MDPI. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. [Link]

-

Ghorab, M. M., et al. (2023). Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link][17]

-

YouTube. (2022). Quantum chemistry calculations with python: S3 (final) - DFT for computing molecular properties. [Link][20]

-

YouTube. (2022). Quantum chemistry calculations with python: S1 - Molecular input for DFT calculations with RDkit. [Link][19]

-

YouTube. (2022). Quantum chemistry calculations with python: S2 - DFT Basics - SCF, Optimization, Frequency. [Link][15]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. jchemrev.com [jchemrev.com]

- 19. m.youtube.com [m.youtube.com]

- 20. m.youtube.com [m.youtube.com]

A Legacy of Fluorine: The Discovery and Evolution of Fluorinated Pyrimidine Anticancer Agents

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Since its synthesis in 1957, 5-fluorouracil (5-FU) has remained a cornerstone of chemotherapy, fundamentally altering the treatment landscape for solid tumors. This guide provides a comprehensive exploration of the discovery and historical development of fluorinated pyrimidine compounds. It begins with the rational design principles that led to the synthesis of 5-FU by Charles Heidelberger, rooted in the observation of differential uracil metabolism in tumors. The guide then delves into the intricate, dual mechanisms of action: the inhibition of thymidylate synthase and the fraudulent incorporation of fluorinated metabolites into RNA and DNA. We trace the evolution from the foundational 5-FU to the development of rationally designed oral prodrugs like capecitabine, engineered to enhance tumor selectivity and improve patient convenience. This document synthesizes key historical milestones, mechanistic insights, and practical methodologies to provide researchers and drug development professionals with a thorough understanding of this critical class of antimetabolites.

Chapter 1: The Genesis of an Idea - A Rational Approach to Drug Design

The story of fluorinated pyrimidines is a landmark in the history of rational drug design. In the mid-20th century, the prevailing model of cancer treatment was largely empirical. However, a pivotal observation set the stage for a targeted biochemical assault on cancer cells. Researchers noted that malignant tissues, particularly rat hepatomas, exhibited a voracious appetite for the pyrimidine base uracil, incorporating it into nucleic acids more rapidly than healthy tissues.[1] This metabolic anomaly presented a logical vulnerability: a molecule that could masquerade as uracil and disrupt its metabolic pathway could potentially serve as a selective anticancer agent.

This concept of an "antimetabolite" was championed by Dr. Charles Heidelberger at the University of Wisconsin. He hypothesized that introducing a highly electronegative fluorine atom into the uracil structure could create a potent and irreversible inhibitor of a key enzyme in DNA synthesis. The choice of fluorine was deliberate. Its van der Waals radius is similar to that of a hydrogen atom, allowing it to act as a bioisostere, fitting into the enzyme's active site. However, the carbon-fluorine bond is exceptionally strong, and the fluorine atom's electron-withdrawing nature would fundamentally alter the molecule's reactivity at the critical moment of enzymatic catalysis.

Heidelberger collaborated with chemists Robert Duschinsky and Edward Pleven at Hoffmann-La Roche, who successfully synthesized 5-fluorouracil in 1957.[2][3] The strategic placement of fluorine at the 5th position of the pyrimidine ring was the key. This is the very position that the enzyme thymidylate synthase (TS) must methylate to convert deoxyuridine monophosphate (dUMP) into deoxythymidine monophosphate (dTMP), an essential building block for DNA synthesis.[4][5][6] By blocking this position with an unyielding fluorine atom, 5-FU was designed to be a "lethal synthesis" agent—a relatively inert precursor that the cell's own machinery would convert into a powerful poison.[7]

Chapter 2: Unraveling the Dual Mechanisms of Cytotoxicity

5-Fluorouracil does not act alone. Upon entering a cell, it is a prodrug that must be anabolized into three active metabolites, each contributing to its cytotoxicity through distinct but complementary pathways.[1] This multi-pronged attack is a primary reason for its enduring efficacy.

The three key active metabolites are:

-

Fluorodeoxyuridine monophosphate (FdUMP): The primary inhibitor of thymidylate synthase.

-

Fluorouridine triphosphate (FUTP): Incorporated into RNA.

-

Fluorodeoxyuridine triphosphate (FdUTP): Incorporated into DNA.

The metabolic activation of 5-FU is a complex intracellular process, as illustrated below.

Caption: Intracellular pathways converting 5-FU to its active cytotoxic metabolites.

Mechanism 1: Inhibition of Thymidylate Synthase (TS)

The most well-characterized mechanism of 5-FU is the inhibition of thymidylate synthase (TS), a critical enzyme for de novo DNA synthesis.[5][6] TS catalyzes the methylation of dUMP to dTMP, using 5,10-methylenetetrahydrofolate (CH₂THF) as a methyl donor.[1] The active metabolite FdUMP, being structurally analogous to dUMP, binds to the nucleotide-binding site of TS.[1] This binding initiates the catalytic cycle, but the stable C-F bond at the 5-position cannot be broken for the methyl transfer to complete. Instead, FdUMP, TS, and the folate cofactor CH₂THF become locked in a stable ternary covalent complex.[1][8] This sequestration of the enzyme blocks the production of dTMP, leading to a depletion of the thymidine triphosphate (dTTP) pool. The resulting nucleotide imbalance inhibits DNA replication and repair, ultimately triggering "thymineless death" in rapidly dividing cancer cells.[4] The critical role of TS in cancer is underscored by findings that its overexpression is linked to poor prognosis and drug resistance in numerous cancers.[9][10]

Mechanism 2: Incorporation into RNA and DNA

Beyond TS inhibition, 5-FU exerts significant cytotoxicity through its incorporation into nucleic acids.[1][8]

-

RNA Damage: The metabolite FUTP is recognized by RNA polymerases and incorporated into various RNA species in place of uridine triphosphate (UTP).[4][8] This fraudulent incorporation disrupts RNA processing and function. For example, it can impair the maturation of ribosomal RNA (rRNA), interfere with the splicing of pre-messenger RNA (pre-mRNA) by affecting small nuclear RNA (snRNA), and disrupt post-transcriptional modifications.[4][8] Recent research suggests that this RNA-directed damage may be a more significant contributor to 5-FU's overall cancer-killing effect than previously thought.[11]

-

DNA Damage: To a lesser extent, the metabolite FdUTP can be incorporated into DNA by DNA polymerases. The presence of this unnatural base can compromise DNA stability and integrity. Repair mechanisms may attempt to excise the fluorinated base, leading to DNA strand breaks and fragmentation.[1][8]

Chapter 3: The Evolution to Oral Prodrugs - The Case of Capecitabine

Despite its efficacy, intravenous 5-FU has significant drawbacks, including a short plasma half-life, the need for inconvenient and costly continuous infusions to maintain therapeutic levels, and a range of toxicities like myelosuppression and mucositis.[12] These limitations spurred the development of oral fluoropyrimidine prodrugs designed to improve pharmacokinetic properties and enhance tumor selectivity.

The most successful of these is capecitabine (Xeloda®), a rationally designed, orally administered fluoropyrimidine carbamate.[13][14] Its design brilliantly exploits the differential expression of enzymes in tumor versus healthy tissue. Capecitabine is absorbed intact through the intestine and undergoes a three-step enzymatic cascade to generate 5-FU directly at the tumor site.[13][15]

Caption: Tumor-selective activation pathway of the oral prodrug capecitabine.

-

Step 1 (Liver): After absorption, capecitabine is first hydrolyzed by carboxylesterase, an enzyme abundant in the liver, to 5'-deoxy-5-fluorocytidine (5'-DFCR).[15]

-

Step 2 (Liver/Tumor): 5'-DFCR is then converted to 5'-deoxy-5-fluorouridine (5'-DFUR) by cytidine deaminase, which is found in both the liver and tumor tissues.[15]

-

Step 3 (Tumor): The final, crucial conversion of 5'-DFUR to active 5-FU is catalyzed by thymidine phosphorylase (TP).[13][14][16] Crucially, TP activity is significantly higher in many solid tumors, including colorectal and breast cancers, compared to surrounding normal tissues.[13][16]

This tumor-preferential activation results in higher concentrations of 5-FU within the malignant tissue, enhancing its antitumor effect while potentially reducing systemic toxicity.[13][17]

Comparative Overview of Key Fluoropyrimidines

The development from 5-FU to its oral prodrugs represents a significant advance in cancer therapy, offering improved convenience and a better therapeutic index.

| Feature | 5-Fluorouracil (5-FU) | Capecitabine (Xeloda®) |

| Administration | Intravenous (Bolus or Infusion) | Oral |

| Drug Type | Active Drug (requires intracellular activation) | Prodrug |

| Key Activation Enzyme | OPRT, TP, UP, Kinases | Carboxylesterase, Cytidine Deaminase, Thymidine Phosphorylase (TP) |

| Key Advantage | Foundational, well-established efficacy | Oral administration, tumor-selective activation, mimics continuous infusion |

| Primary DLTs | Schedule-dependent: Myelosuppression (bolus), Hand-Foot Syndrome, Mucositis (infusion)[12] | Hand-Foot Syndrome, Diarrhea[14] |

Chapter 4: A Practical Protocol - Classic Synthesis of 5-Fluorouracil

Understanding the historical context of fluoropyrimidines includes an appreciation of their chemical synthesis. The original method reported by Duschinsky, Pleven, and Heidelberger provides insight into the foundational chemistry. While modern industrial syntheses are more refined, the principles remain relevant.

Objective: To synthesize 5-fluorouracil from uracil via direct fluorination. This method is a simplification of historical approaches for illustrative purposes.

Warning: This protocol involves highly reactive and hazardous materials, including elemental fluorine gas. It should only be performed by trained chemists in a specialized laboratory with appropriate safety equipment, including a fume hood, blast shield, and personal protective equipment.

Materials:

-

Uracil

-

Anhydrous Hydrogen Fluoride (HF) or Acetic Acid as solvent[18]

-

Fluorine gas (F₂), diluted in an inert gas (e.g., Nitrogen, N₂)[18]

-

Inert gas for purging (Nitrogen or Argon)

-

Reaction vessel suitable for fluorination (e.g., Teflon or Monel)

-

Cryostat or cooling bath

-

Filtration apparatus

-

Ether for washing

Workflow:

Caption: Step-by-step workflow for the laboratory synthesis of 5-FU.

Step-by-Step Procedure:

-

Preparation: A specialized reaction vessel is charged with uracil and anhydrous acetic acid under an inert atmosphere.[18]

-

Cooling: The resulting suspension or solution is cooled to a low temperature (e.g., 0-5 °C) using a cooling bath to control the exothermic reaction.[18]

-

Inerting: The system is thoroughly purged with an inert gas like nitrogen to remove any oxygen or moisture, which could react violently with fluorine.

-

Fluorination: A stream of fluorine gas, diluted with nitrogen, is bubbled through the stirred reaction mixture at a controlled rate. The temperature must be carefully monitored and maintained throughout the addition.

-

Reaction Monitoring: The reaction can be monitored by techniques such as thin-layer chromatography (TLC) to determine the consumption of the starting material.

-

Work-up: Once the reaction is complete, the system is purged again with nitrogen to remove any unreacted fluorine gas.

-

Isolation: The reaction mixture is processed to precipitate the crude 5-fluorouracil. This may involve partial removal of the solvent under reduced pressure.

-

Purification: The crude solid is collected by filtration, washed with a non-polar solvent like ether to remove impurities, and dried.[18]

-

Recrystallization: Final purification is achieved by recrystallizing the product from hot water to yield pure, crystalline 5-fluorouracil.[18]

Conclusion

The discovery and development of fluorinated pyrimidines mark a triumph of rational, mechanism-based drug design. From the foundational insight into tumor metabolism that led to 5-fluorouracil to the sophisticated, enzyme-targeted design of oral prodrugs like capecitabine, this class of compounds has continually evolved. For over six decades, 5-FU and its successors have remained indispensable tools in the oncologist's arsenal, particularly for gastrointestinal and breast cancers.[19][20] The journey from a simple biochemical observation to a globally used chemotherapy agent provides enduring lessons in medicinal chemistry, pharmacology, and clinical development. Future research will likely focus on overcoming resistance mechanisms, personalizing therapy through genetic screening (e.g., for DPD deficiency), and developing novel combination strategies to further enhance the legacy of these remarkable compounds.[20]

References

- Juang, S. H., et al. (2004). Thymidylate synthase as an oncogene: a novel role for an essential DNA synthesis enzyme. Cancer Cell, 5(4), 341-51.

- Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES.

-

Wikipedia. (2024). Fluorouracil. [Link]

-

Liu, Y., et al. (2023). Unveiling the oncogenic significance of thymidylate synthase in human cancers. Cancer Cell International. [Link]

-

Zhang, N., et al. (2012). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. Molecules. [Link]

-

Gross, E., et al. (2002). Thymidylate synthase: a critical target for cancer chemotherapy. Clinical colorectal cancer, 1(4), 220-9. [Link]

-

Longley, D. B., et al. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Nature reviews. Cancer, 3(5), 330–338. [Link]

-

Aher, V. D., et al. (2024). An insight into thymidylate synthase inhibitor as anticancer agents: an explicative review. Journal of Biomolecular Structure and Dynamics. [Link]

-

ResearchGate. (n.d.). 5-Fluorouracil mechanism of action. [Link]

-

Juang, S. H., et al. (2004). Thymidylate synthase as an oncogene: A novel role for an essential DNA synthesis enzyme. Cancer Research. [Link]

-

Budman, D. R., et al. (1998). Rational Development of Capecitabine. Investigational New Drugs, 16(3), 199-203. [Link]

-

Tjandra, K. (2022). 5-FU’s hidden power against cancer: RNA, not DNA. Drug Discovery News. [Link]

-

Shirasaka, T. (2009). [Timeline from discovery of 5-FU to development of an oral anticancer agent S-1 and its drug concept]. Gan to kagaku ryoho. Cancer & chemotherapy, 36(13), 2197–2207. [Link]

-

Walko, C. M., & Lindley, C. (2005). Capecitabine: a review. Clinical therapeutics, 27(1), 23–44. [Link]

-

Dunn, P. (2016). Fluorouracil. Chemistry World. [Link]

-

ResearchGate. (2009). Timeline from discovery of 5-FU to development of an oral anticancer agent S-1 and its drug concept. [Link]

-

Martino, R., et al. (2002). Clinical studies of three oral prodrugs of 5-fluorouracil (capecitabine, UFT, S-1): a review. The oncologist, 7(4), 288–323. [Link]

-

Al-Dasooqi, N., et al. (2023). 5-Fluorouracil and capecitabine therapies for the treatment of colorectal cancer (Review). Experimental and Therapeutic Medicine. [Link]

-

Fiste, O., et al. (2008). Efficacy of the Oral Fluorouracil Pro-drug Capecitabine in Cancer Treatment: a Review. Journal of BUON. [Link]

-

Friedman, M. A., & Sadée, W. (1978). The fluoropyrimidines: biochemical mechanisms and design of clinical trials. Cancer Chemotherapy and Pharmacology, 1(2), 77-82. [Link]

-

Shirasaka, T. (2009). Development History and Concept of an Oral Anticancer Agent S-1 (TS-1®): Its Clinical Usefulness and Future Vistas. Japanese Journal of Clinical Oncology. [Link]

-

Gmeiner, W. H. (2021). Making Fluorouracil “Sexy” Again. JNCI: Journal of the National Cancer Institute. [Link]

-

Kono, A., et al. (1983). [Mode of action of fluoropyrimidines, in relation to their clinical application]. Gan to kagaku ryoho. Cancer & chemotherapy, 10(4 Pt 2), 1109–1116. [Link]

- Knunyants, I. L., et al. (1972). Method for producing 5-fluorouracil.

-

ResearchGate. (2018). Mechanism of action of fluoropyrimidines: Relevance to the new developments in colorectal cancer chemotherapy. [Link]

-

Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules. [Link]

-

Duschinsky, R., Pleven, E., & Heidelberger, C. (1957). THE SYNTHESIS OF 5-FLUOROPYRIMIDINES. Journal of the American Chemical Society. [Link]

-

Gmeiner, W. H. (2021). A narrative review of genetic factors affecting fluoropyrimidine toxicity. Translational Gastroenterology and Hepatology. [Link]

-

Liu, G., et al. (2007). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Molecules. [Link]

-

Barton, D. H. R., et al. (1974). Convenient synthesis of 5-fluorouracil. The Journal of Organic Chemistry. [Link]

Sources

- 1. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 2. Fluorouracil | Podcast | Chemistry World [chemistryworld.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fluorouracil - Wikipedia [en.wikipedia.org]

- 5. Thymidylate synthase: a critical target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]